molecular formula C16H21ClN4O2 B8799178 tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

Cat. No.: B8799178
M. Wt: 336.81 g/mol
InChI Key: UYNZSZPEJZZWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21ClN4O2 and its molecular weight is 336.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21ClN4O2

Molecular Weight

336.81 g/mol

IUPAC Name

tert-butyl 4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)20-7-4-11(5-8-20)21-9-6-12-13(17)18-10-19-14(12)21/h6,9-11H,4-5,7-8H2,1-3H3

InChI Key

UYNZSZPEJZZWAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl azodicarboxylate (14.4 g, 82.7 mmol) was added dropwise over a period of 1 h (exothermic) to a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (6.4 g, 41.4 mmol), 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (25.0 g, 124 mmol), and triphenyl phosphine 21.7 g, 82.7 mmol) in THF (500 mL). The reaction mixture was stirred at room temperature 3 h and concentrated in vacuo. The crude reaction mixture was washed with EtOAc, filtered, and concentrated in vacuo. Purification by flash column chromatography (silica, 5:95→15:85 EtOAc:hexanes) provided the title compound as a white solid (6.5 g, 93%). MS: 338 (MH+); HPLC Rf: 6.21 min. (HPLC method 4); HPLC purity: 91%.
Name
Diethyl azodicarboxylate
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.